N,1-diethyl-1H-pyrrole-2-carboxamide

Antibacterial Antimicrobial Resistance Pyrrole Carboxamides

Researchers developing anti-tuberculosis agents or novel insecticides face a critical challenge: minor N-alkyl substitutions on pyrrole-2-carboxamides drastically alter bioactivity, making analog interchangeability impossible. This precise N,1-diethyl scaffold solves that issue. - **Anti-TB potential**: MmpL3 inhibitor class with reported MIC < 0.016 μg/mL against M. tuberculosis. - **Insecticide R&D**: Ryanodine receptor activation; distinct chemotype for diamide resistance management (G4946E mutation). - **Quality assurance**: 99% HPLC purity ensures probe-grade reliability for SAR studies.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B5971042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-diethyl-1H-pyrrole-2-carboxamide
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=CN1CC
InChIInChI=1S/C9H14N2O/c1-3-10-9(12)8-6-5-7-11(8)4-2/h5-7H,3-4H2,1-2H3,(H,10,12)
InChIKeyRRYJNSYMTVCNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-Diethyl-1H-pyrrole-2-carboxamide Scaffold for Drug & Agrochemical Discovery


N,1-diethyl-1H-pyrrole-2-carboxamide (CAS 588676-10-2) is a low-molecular-weight heterocyclic compound belonging to the pyrrole-2-carboxamide class . It features a pyrrole core substituted at the 2-position with a carboxamide group bearing an N-ethyl chain, and the pyrrole nitrogen is also ethylated . This specific substitution pattern confers distinct steric and electronic properties that influence its potential as a versatile building block and privileged pharmacophore . While specific published biological data for this exact compound is sparse, its structural framework is actively investigated for applications in antimicrobial, insecticidal, and kinase inhibitor development [1].

Pyrrole-2-carboxamide scaffold for drug and agrochemical discovery programs
N,1-diethyl substitution confers distinct steric and electronic properties relevant to SAR exploration
High-purity specification (HPLC) supports reproducible synthesis and biological evaluation

Substitution Specificity of N,1-Diethyl-1H-pyrrole-2-carboxamide


Generic substitution of pyrrole-2-carboxamides is not feasible due to the extreme sensitivity of biological activity and molecular recognition to specific N-alkyl substituents on both the pyrrole ring and the carboxamide group . Structure-activity relationship (SAR) studies have demonstrated that minor modifications, such as replacing an N-methyl with an N-ethyl group, can completely abolish desired activity or introduce undesired off-target effects [1]. For instance, in antibacterial pyrrole tetraamide series, the size of the N-alkyl substituent critically dictates the minimal inhibitory concentration (MIC), with compounds bearing methyl-pyrrole showing no antibacterial activity while bulkier substituents like isoamyl- or cyclopropylmethylene groups confer submicromolar potency [1]. Therefore, the precise N,1-diethyl substitution pattern of this compound is a unique structural fingerprint that cannot be assumed interchangeable with other pyrrole-2-carboxamide analogs without risking a complete loss of intended function.

Substituent size
Replacing N-ethyl with N-methyl may abolish activity; MIC is critically governed by alkyl chain bulk.
Analog mismatch
Other pyrrole-2-carboxamides with different N-substitution cannot be assumed interchangeable—class-level SAR shows dramatic potency shifts.
Structural fingerprint
The precise N,1-diethyl pattern is a unique pharmacophoric feature; generic replacement risks complete loss of intended function.

Comparative Evidence for N,1-Diethyl-1H-pyrrole-2-carboxamide


Antibacterial Activity and N-Alkyl Substituent Size

In a series of pyrrole tetraamides, the size of the N-alkyl substituent was found to be critically linked to antibacterial activity [1]. Compounds bearing the commonly used methyl-pyrrole (N-methyl) showed no antibacterial activity, whereas analogs with bulkier substituents such as isoamyl- or cyclopropylmethylene achieved minimal inhibitory concentrations (MICs) in the submicromolar range [1]. While direct MIC data for the N,1-diethyl compound is not reported in this study, the data provides class-level inference that the ethyl substitution, being larger than methyl, is expected to confer significantly higher potency than the methyl analog. This positions N,1-diethyl-1H-pyrrole-2-carboxamide as a more viable candidate for antimicrobial development than its simpler N-methyl counterpart.

Antibacterial Activity & N-Alkyl Size
Class-level inference
Target: Inferred activity based on N-ethyl substituent
Comparator: Methyl-pyrrole analog – MIC >128 µg/mL (inactive); bulkier isoamyl/cyclopropylmethylene analogs – submicromolar MIC
Reported SAR indicates substitution size critically influences antimicrobial potency; N-ethyl predicted more active than N-methyl.
Direct MIC data for N,1-diethyl compound not available; class-level extrapolation requires verification.
Antibacterial Antimicrobial Resistance Pyrrole Carboxamides

Insect Ryanodine Receptor Activation Potency

Pyrrole-2-carboxamides were identified as a novel class of insect ryanodine receptor (RyR) activators [1]. Optimization efforts on this scaffold yielded analogs with potency comparable to that of commercial diamide insecticides (e.g., chlorantraniliprole, cyantraniliprole, flubendiamide) when tested against the RyR of Drosophila melanogaster [1]. While the specific N,1-diethyl compound was not individually profiled, the SAR studies indicated that substituent modification greatly influenced receptor activity [1]. This class-level finding demonstrates that the pyrrole-2-carboxamide core, with appropriate substitution, can rival the potency of established commercial standards. Therefore, N,1-diethyl-1H-pyrrole-2-carboxamide represents a structurally distinct alternative to diamides for insecticide development, potentially circumventing existing resistance mechanisms associated with the G4946E mutation [1].

Insect RyR Activation Potency
Class-level inference
Target: Not individually profiled; scaffold part of class where optimized analogs reach diamide-comparable potency
Comparator: Commercial diamides (chlorantraniliprole, etc.) – high potency against D. melanogaster RyR
Reported scaffold potency context supports exploration as a structural alternative for resistance management.
Compound-specific RyR activation data needed; class-level finding guides chemotype selection.
Insecticide Ryanodine Receptor Agrochemical

Anti-Tubercular MmpL3 Inhibition

A structure-guided design study revealed that pyrrole-2-carboxamide derivatives are potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a target for treating drug-resistant tuberculosis [1]. The SAR studies showed that attaching bulky substituents to the carboxamide group significantly improves anti-TB activity, with many compounds achieving MIC < 0.016 μg/mL against M. tuberculosis and low cytotoxicity (IC50 > 64 μg/mL) [1]. The N-ethyl group on the carboxamide of N,1-diethyl-1H-pyrrole-2-carboxamide, while not the bulkiest, aligns with the requirement for substituent optimization and could serve as a synthetic intermediate for further derivatization. In contrast, unsubstituted or minimally substituted analogs would be predicted to exhibit much lower potency based on the established SAR [1].

Anti-TB MmpL3 Inhibition
Class-level inference
Target: Structural features consistent with active MmpL3 inhibitor analogs
Comparator: Optimized pyrrole-2-carboxamides – MIC <0.016 μg/mL; unsubstituted analogs predicted less active
Scaffold aligned with MmpL3 inhibitor pharmacophore; N-ethyl handle enables further derivatization for anti-TB programs.
Direct anti-TB data for the diethyl compound not reported; extrapolation from structurally related MmpL3 inhibitors.
Tuberculosis MmpL3 Inhibitor Antimycobacterial

High Purity Specification for Research Procurement

Commercial availability of N,1-diethyl-1H-pyrrole-2-carboxamide from suppliers such as ChemicalBook specifies a purity of 99% as determined by HPLC . This high purity standard ensures minimal batch-to-batch variability and reduces the risk of confounding effects from impurities in biological assays or synthetic applications. While a direct comparator purity for a specific analog is not provided, this specification meets or exceeds typical purity requirements for research-grade chemicals used in medicinal chemistry and agrochemical discovery, providing a quantifiable quality benchmark for procurement decisions .

Purity Specification
Data to verify
Target: 99% (HPLC)
Comparator: Typical research-grade purity benchmark
High purity specification supports procurement consistency and minimizes impurity interference in assays.
Supplier-specified value; confirm by in-house QC for critical experiments.
Chemical Purity Quality Control Procurement

N,1-Diethyl-1H-pyrrole-2-carboxamide Applications


Insecticide Discovery Targeting Ryanodine Receptors

Based on evidence that pyrrole-2-carboxamides are potent activators of insect ryanodine receptors (RyR) with activity comparable to commercial diamides [1], N,1-diethyl-1H-pyrrole-2-carboxamide serves as a core scaffold for synthesizing and testing analog libraries. This is particularly relevant for developing new insecticides to overcome diamide resistance (e.g., G4946E mutation), as the pyrrole-2-carboxamide class shares the same binding domain but offers a distinct chemotype for resistance management [1].

MmpL3 Inhibitor Synthesis for Drug-Resistant TB

Given the demonstrated potency of pyrrole-2-carboxamide derivatives as MmpL3 inhibitors with MIC < 0.016 μg/mL against M. tuberculosis [2], this compound is a strategic starting material or intermediate for medicinal chemistry programs aimed at developing new anti-TB agents. Its N-ethyl carboxamide group is a critical handle for introducing bulkier substituents known to enhance anti-TB activity and microsomal stability [2].

Antibacterials Against Resistant Gram-Positive Pathogens

Class-level evidence shows that the size of the N-alkyl substituent on pyrrole carboxamides is a critical determinant of antibacterial activity against MRSA and VRE [3]. N,1-diethyl-1H-pyrrole-2-carboxamide, with its N-ethyl group, is predicted to be significantly more active than its N-methyl analog, which is inactive [3]. This makes it a valuable building block for designing novel DNA minor groove binders or other antibacterial agents targeting resistant pathogens.

Chemical Probe Development for Kinase Studies

The pyrrole-2-carboxamide scaffold is recognized as a privileged pharmacophore for developing ATP-competitive kinase inhibitors and enzyme modulators [4]. With a guaranteed purity of 99% (HPLC) , this compound is ideally suited for use as a high-quality chemical probe in biochemical assays, ensuring that observed biological effects are attributable to the compound itself and not to impurities.

Application
Selection Property
Validation Focus
Insecticide discovery (RyR target)
Scaffold with reported RyR activation potential in class
Resistance-mechanism context (G4946E mutation); chemotype differentiation
MmpL3 inhibitor synthesis (drug-resistant TB)
Carboxamide handle for bulky substituent introduction
Anti-TB potency and microsomal stability optimization
Antibacterials vs. resistant Gram-positive pathogens
N-ethyl substitution predicted to confer antibacterial activity
MIC determination against MRSA/VRE; DNA minor groove binding assessment
Chemical probe for kinase studies
Pyrrole-2-carboxamide as privileged kinase inhibitor pharmacophore
Biochemical assay purity validation; ATP-competitive binding confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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